molecular formula C20H17ClFN3O2 B12476196 2-(4-chlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(4-chlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No.: B12476196
M. Wt: 385.8 g/mol
InChI Key: SSMKHCWBEYMLFR-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-1,4,8-TRIAZATRICYCLO[6300(2),?]UNDECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-1,4,8-TRIAZATRICYCLO[6.3.0.0(2),?]UNDECANE-3,5-DIONE typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and triazine compounds. Common synthetic routes may involve:

    Nucleophilic Substitution Reactions: Using halogenated benzene derivatives to introduce the chlorophenyl and fluorophenyl groups.

    Cyclization Reactions: Forming the tricyclic core structure through intramolecular cyclization.

    Oxidation and Reduction Reactions: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of halogenated aromatic rings often enhances the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or advanced composites, due to its stable tricyclic structure.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-1,4,8-TRIAZATRICYCLO[6.3.0.0(2),?]UNDECANE-3,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 7-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 1,4,8-Triazatricyclo[6.3.0.0(2),?]undecane Derivatives

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-1,4,8-TRIAZATRICYCLO[6.3.0.0(2),?]UNDECANE-3,5-DIONE lies in its tricyclic structure, which imparts distinct chemical and physical properties. This structure may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C20H17ClFN3O2

Molecular Weight

385.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-7-(4-fluorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C20H17ClFN3O2/c21-13-4-8-15(9-5-13)25-19(26)16-17(12-2-6-14(22)7-3-12)23-10-1-11-24(23)18(16)20(25)27/h2-9,16-18H,1,10-11H2

InChI Key

SSMKHCWBEYMLFR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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